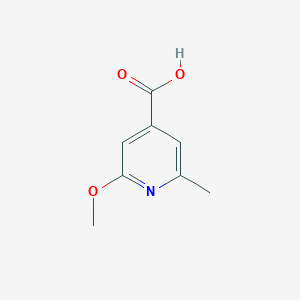

2-Methoxy-6-methylisonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYXMXIKGJJYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Methoxy-6-methylisonicotinic acid, a key building block in pharmaceutical and agrochemical research. The document details two plausible and effective synthesis pathways, complete with experimental protocols, quantitative data, and process visualizations.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide outlines two principal synthetic strategies starting from commercially available precursors: 2-chloro-6-methylisonicotinic acid and 2-hydroxy-6-methylisonicotinic acid.

Synthetic Pathways

Two primary routes for the synthesis of this compound have been identified and are detailed below. Route A involves the nucleophilic substitution of a chlorine atom with a methoxy group, while Route B focuses on the methylation of a hydroxyl group.

Route A: From 2-Chloro-6-methylisonicotinic Acid

This pathway commences with the readily available 2-chloro-6-methylisonicotinic acid. The synthesis proceeds in two key steps: esterification of the carboxylic acid followed by a nucleophilic aromatic substitution to introduce the methoxy group, and subsequent hydrolysis of the ester to yield the final product.

Caption: Synthetic pathway for this compound starting from the chloro- derivative.

Route B: From 2-Hydroxy-6-methylisonicotinic Acid

This alternative route begins with 2-hydroxy-6-methylisonicotinic acid. Similar to Route A, the process involves an initial esterification, followed by methylation of the hydroxyl group, and a final hydrolysis step to afford the target molecule.

Caption: Synthetic pathway for this compound starting from the hydroxy- derivative.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via the two routes described above.

Route A: Detailed Protocol

Step 1: Esterification of 2-Chloro-6-methylisonicotinic Acid

Objective: To synthesize Methyl 2-chloro-6-methylisonicotinate.

Reagents and Materials:

-

2-Chloro-6-methylisonicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-chloro-6-methylisonicotinic acid (1 equivalent) in methanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield Methyl 2-chloro-6-methylisonicotinate, which can be used in the next step without further purification.

Step 2: Methoxylation of Methyl 2-chloro-6-methylisonicotinate

Objective: To synthesize Methyl 2-methoxy-6-methylisonicotinate.

Reagents and Materials:

-

Methyl 2-chloro-6-methylisonicotinate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

A solution of sodium methoxide (1.2-1.5 equivalents) in methanol is prepared.

-

Methyl 2-chloro-6-methylisonicotinate (1 equivalent) is added to the methanolic sodium methoxide solution.

-

The mixture is heated to reflux for 6-12 hours, with the reaction monitored by TLC.

-

After the reaction is complete, the solvent is evaporated under reduced pressure.

-

The residue is taken up in water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude Methyl 2-methoxy-6-methylisonicotinate.

-

Purification can be achieved by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 2-methoxy-6-methylisonicotinate

Objective: To synthesize this compound.

Reagents and Materials:

-

Methyl 2-methoxy-6-methylisonicotinate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Methyl 2-methoxy-6-methylisonicotinate (1 equivalent) is dissolved in a mixture of methanol and water.

-

Sodium hydroxide (2-3 equivalents) is added, and the mixture is stirred at room temperature or gentle heating (40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

The methanol is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 4-5 with hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford this compound.

Route B: Detailed Protocol

Step 1: Esterification of 2-Hydroxy-6-methylisonicotinic Acid

Objective: To synthesize Methyl 2-hydroxy-6-methylisonicotinate.

Reagents and Materials:

-

2-Hydroxy-6-methylisonicotinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of 2-hydroxy-6-methylisonicotinic acid (1 equivalent) in methanol (10-15 mL per gram), add concentrated sulfuric acid (0.1 equivalents) carefully at 0 °C.

-

The mixture is heated to reflux for 6-8 hours.

-

Work-up is performed as described in Route A, Step 1, to yield Methyl 2-hydroxy-6-methylisonicotinate.

Step 2: Methylation of Methyl 2-hydroxy-6-methylisonicotinate

Objective: To synthesize Methyl 2-methoxy-6-methylisonicotinate.

Reagents and Materials:

-

Methyl 2-hydroxy-6-methylisonicotinate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of Methyl 2-hydroxy-6-methylisonicotinate (1 equivalent) in acetone or DMF, add potassium carbonate (2-3 equivalents).

-

Dimethyl sulfate (1.2-1.5 equivalents) is added dropwise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) for 4-8 hours.

-

The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Step 3: Hydrolysis of Methyl 2-methoxy-6-methylisonicotinate

Objective: To synthesize this compound.

Procedure: The protocol for this step is identical to that described in Route A, Step 3.

Data Presentation

The following tables summarize the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Chloro-6-methylisonicotinic acid | C₇H₆ClNO₂ | 171.58 | 208-212 (dec.) | White to light yellow solid |

| Methyl 2-chloro-6-methylisonicotinate | C₈H₈ClNO₂ | 185.61 | - | - |

| 2-Hydroxy-6-methylisonicotinic acid | C₇H₇NO₃ | 153.14 | - | - |

| Methyl 2-hydroxy-6-methylisonicotinate | C₈H₉NO₃ | 167.16 | - | - |

| Methyl 2-methoxy-6-methylisonicotinate | C₉H₁₁NO₃ | 181.19 | - | - |

| This compound | C₈H₉NO₃ | 167.16 | - | - |

Conclusion

This guide has detailed two robust synthetic routes to this compound, a valuable intermediate in drug discovery and development. Both pathways utilize commercially available starting materials and employ standard organic chemistry transformations. The choice of route may depend on the availability and cost of the starting materials, as well as considerations for scale-up and purification. The provided experimental protocols offer a solid foundation for the laboratory synthesis of this compound, empowering researchers to access this important molecular scaffold. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

- 1. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-6-methylnicotinic acid (CAS: 72918-10-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Methoxy-6-methylnicotinic acid based on currently available public information. It is intended for informational purposes for a scientific audience and should not be construed as a complete guide to its properties or potential applications. A significant portion of the detailed biological data and experimental protocols for this specific compound remains unpublished in peer-reviewed literature.

Introduction

2-Methoxy-6-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 72918-10-6, is a substituted pyridine-3-carboxylic acid.[1][2][3][4][5] Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities and therapeutic applications. The presence of a methoxy and a methyl group on the pyridine ring of this particular molecule suggests the potential for unique pharmacological properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery.

It is important to note that while the user's initial query referred to this compound as "2-Methoxy-6-methylisonicotinic acid," the correct nomenclature based on its CAS number is 2-Methoxy-6-methylnico tinic acid. Isonicotinic acid is a pyridine-4-carboxylic acid, whereas nicotinic acid is a pyridine-3-carboxylic acid. This distinction is crucial for understanding its chemical structure and potential biological interactions.

This technical guide aims to consolidate the available information on 2-Methoxy-6-methylnicotinic acid, covering its chemical properties, and to extrapolate potential areas of research based on the known activities of related nicotinic acid derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methoxy-6-methylnicotinic acid is presented in the table below. This information has been aggregated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 72918-10-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1] |

| Synonyms | 2-methoxy-6-methylpyridine-3-carboxylic acid, 2-METHOXY-6-METHYLNICOTINIC ACID | [1] |

| Purity | Typically ≥95% or ≥97% from commercial suppliers | [1][2] |

Synthesis and Characterization

A hypothetical, generalized workflow for the synthesis and characterization of a novel substituted nicotinic acid like the one is presented below.

Caption: Hypothetical workflow for synthesis and characterization.

Experimental Protocol: General Characterization of a Substituted Nicotinic Acid Derivative

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Analyze the chemical shifts, integration, and coupling constants to confirm the proposed structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the compound (e.g., as a KBr pellet or a thin film).

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands for functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy group, aromatic C=C and C-N).

-

-

Elemental Analysis:

-

Submit a pure, dry sample for elemental analysis (C, H, N).

-

Compare the experimentally determined percentages of each element with the calculated theoretical values for the molecular formula C₈H₉NO₃.

-

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for 2-Methoxy-6-methylnicotinic acid in the scientific literature, the broader class of nicotinic acid derivatives has been extensively studied and is known to exhibit a wide range of pharmacological effects. These activities can serve as a basis for hypothesizing the potential applications of the title compound.

Nicotinic acid itself is a well-known lipid-lowering agent.[7] Furthermore, various substituted nicotinic acid derivatives have been investigated for their potential as:

-

Anti-inflammatory agents: Some nicotinic acid derivatives have shown significant anti-inflammatory activity, potentially through the inhibition of inflammatory cytokines like TNF-α and IL-6, and enzymes such as COX-2.[8]

-

Antimicrobial agents: Certain acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria.[9] Other studies have also reported antibacterial and antifungal activities of novel nicotinic acid derivatives.[10]

-

Anticancer agents: Thienopyridine derivatives, which can be synthesized from nicotinamide precursors, have shown antiproliferative activity against various human cancer cell lines.[11]

-

Vasodilators: Methyl nicotinate, the methyl ester of nicotinic acid, is used topically as a vasodilator.[12][13][14]

The substitution pattern of 2-Methoxy-6-methylnicotinic acid could modulate its activity in any of these areas. The methoxy and methyl groups can influence the compound's lipophilicity, electronic distribution, and steric properties, which in turn can affect its binding to biological targets and its pharmacokinetic profile.

Caption: Potential activities of nicotinic acid derivatives.

Future Research Directions

Given the limited specific data on 2-Methoxy-6-methylnicotinic acid, several avenues of research could be pursued to elucidate its properties and potential applications:

-

Systematic Biological Screening: The compound could be screened against a panel of biological targets to identify any significant activity. This could include assays for anti-inflammatory, antimicrobial, and anticancer properties.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be essential for any drug development efforts.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of related analogs with modifications to the methoxy and methyl groups could provide valuable insights into the structural requirements for any observed biological activity.

-

Mechanism of Action Studies: If a significant biological activity is identified, further studies would be needed to determine the underlying mechanism of action, including the identification of its molecular target(s) and its effects on relevant signaling pathways.

Caption: A potential workflow for future research.

Conclusion

2-Methoxy-6-methylnicotinic acid (CAS 72918-10-6) is a chemical compound with a well-defined structure but limited publicly available data regarding its biological activity and potential applications. Based on the known pharmacology of the nicotinic acid scaffold, it represents an interesting starting point for further investigation in various therapeutic areas, including inflammation, infectious diseases, and oncology. This technical guide provides a foundation of the known properties and suggests a roadmap for future research that could unlock the therapeutic potential of this and related molecules. Researchers are encouraged to conduct primary research to further characterize this compound.

References

- 1. 72918-10-6 CAS Manufactory [m.chemicalbook.com]

- 2. cenmed.com [cenmed.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 72918-10-6 2-Methoxy-6-methylnicotinic acid [chemsigma.com]

- 5. 2-Methoxy-6-methylnicotinic acid | 72918-10-6 [chemicalbook.com]

- 6. CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure elucidation of 2-Methoxy-6-methylisonicotinic acid. Due to the limited availability of published experimental data for this specific molecule, this document presents a comprehensive analysis based on predictive methodologies and data from structurally analogous compounds. It covers the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic protocol, and the logical workflow for its structure confirmation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel pyridine carboxylic acid derivatives.

Introduction

This compound is a substituted pyridine carboxylic acid. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a carboxylic acid group, a methoxy group, and a methyl group on the isonicotinic acid framework suggests that this molecule could have interesting pharmacological properties. Accurate structure elucidation is the cornerstone of any chemical research and drug development program. This guide outlines the expected analytical data and a potential synthetic route for this compound.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are calculated based on its chemical structure and can be used as a preliminary guide for its handling and analysis.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 2-Methoxy-6-methylpyridine-4-carboxylic acid |

| CAS Number | Not available |

| Predicted Melting Point | 180-190 °C |

| Predicted pKa | ~4-5 (carboxylic acid) |

| Predicted LogP | ~1.2 |

Proposed Synthesis Protocol

A plausible synthetic route for this compound starts from the commercially available 2-hydroxy-6-methylisonicotinic acid. The protocol involves the methylation of the hydroxyl group to a methoxy group.

Experimental Protocol: Synthesis of this compound

-

Dissolution: To a solution of 2-hydroxy-6-methylisonicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or methanol, add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: Stir the mixture for 30 minutes at 0 °C, then add a methylating agent such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 4 with a dilute acid (e.g., 1M HCl).

-

Isolation: The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Structure Elucidation Workflow

The logical workflow for the structure elucidation of the synthesized compound is depicted in the following diagram.

2-Methoxy-6-methylisonicotinic acid molecular weight

An In-depth Technical Guide on 2-Methoxy-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a substituted pyridine carboxylic acid. Due to the limited availability of direct experimental data for this specific isomer, this guide consolidates calculated molecular properties, proposes a plausible synthetic pathway based on established chemical principles, and contextualizes the compound in relation to its isomers. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Molecular and Physicochemical Properties

The molecular formula of the compound is C₈H₉NO₃, which corresponds to a molecular weight of approximately 167.16 g/mol .[1][2] This is identical to its nicotinic acid isomer, as they share the same atomic composition. A summary of key identifiers and calculated properties is presented in Table 1.

Table 1: Core Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methoxy-6-methylpyridine-4-carboxylic acid | - |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Canonical SMILES | COC1=NC(C)=CC(C(=O)O)=C1 | Calculated |

| InChI | InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) | Calculated |

| InChIKey | RCKYZHUPURILCS-UHFFFAOYSA-N | Calculated |

Isomeric Context

The precise arrangement of functional groups on the pyridine ring defines the chemical identity and potential biological activity of a molecule. This compound belongs to the pyridine carboxylic acid family. Its core structure is isonicotinic acid (pyridine-4-carboxylic acid). It is distinguished from nicotinic acid (pyridine-3-carboxylic acid) derivatives, which often have different pharmacological profiles. The diagram below illustrates the structural relationship between these parent compounds and the placement of substituents in the target molecule.

References

Spectroscopic Analysis of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Methoxy-6-methylisonicotinic acid. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided, offering a practical framework for the analysis of this and structurally related compounds.

Chemical Structure

IUPAC Name: 2-Methoxy-6-methylpyridine-4-carboxylic acid Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 72918-10-6

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~ 7.0 - 7.2 | Singlet | 1H | H-5 (aromatic) |

| ~ 6.8 - 7.0 | Singlet | 1H | H-3 (aromatic) |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ |

| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |

2.1.2. ¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | -COOH |

| ~ 160 - 165 | C-2 (C-OCH₃) |

| ~ 155 - 160 | C-6 (C-CH₃) |

| ~ 145 - 150 | C-4 (C-COOH) |

| ~ 110 - 115 | C-3 |

| ~ 105 - 110 | C-5 |

| ~ 53 - 56 | -OCH₃ |

| ~ 22 - 25 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |

| ~ 2950 - 3050 | C-H stretch | Aromatic and Alkyl |

| ~ 1700 - 1730 | C=O stretch | Carboxylic acid |

| ~ 1580 - 1610 | C=C and C=N stretch | Pyridine ring |

| ~ 1250 - 1300 | C-O stretch | Aryl ether |

| ~ 1020 - 1050 | C-O stretch | Methoxy group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 167.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (CH₃) from the methoxy group to give a fragment at m/z = 152.

-

Loss of a hydroxyl radical (OH) from the carboxylic acid to give a fragment at m/z = 150.

-

Loss of carbon monoxide (CO) from the carboxylic acid to give a fragment at m/z = 139.

-

Loss of a carboxyl group (COOH) to give a fragment at m/z = 122.

-

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Spectral Width: -2 to 14 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

3.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Spectral Width: 0 to 200 ppm

-

Reference: Solvent peak or TMS at 0 ppm

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Instrument Parameters

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Mode: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

3.3.2. Instrument Parameters (Electrospray Ionization - ESI)

-

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode

-

Capillary Voltage: 3-5 kV

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation

-

Mass Range: m/z 50 - 500

Visualized Workflows

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Starting materials for 2-Methoxy-6-methylisonicotinic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Methoxy-6-methylisonicotinic acid, a key building block in the development of various pharmaceutical compounds. The synthesis leverages commercially available starting materials and employs well-established chemical transformations. This document details the proposed synthetic route, provides experimental protocols for key reactions, and presents quantitative data in a structured format for clarity and ease of comparison.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in a two-step process commencing from the readily available starting material, 2-Hydroxy-6-methylisonicotinic acid. The synthetic strategy involves an initial chlorination of the hydroxypyridine ring, followed by a nucleophilic substitution to introduce the desired methoxy group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-methylisonicotinic acid

This procedure details the chlorination of 2-Hydroxy-6-methylisonicotinic acid using phosphorus oxychloride. This method is adapted from a similar transformation of the nicotinic acid isomer and is expected to proceed with high efficiency[1].

Materials:

-

2-Hydroxy-6-methylisonicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Aqueous ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-Hydroxy-6-methylisonicotinic acid and an excess of phosphorus oxychloride (approximately 5-10 molar equivalents).

-

Heat the reaction mixture to 125 °C and maintain this temperature for 2 hours. The reaction should be carried out in a well-ventilated fume hood.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

The solid precipitate of 2-Chloro-6-methylisonicotinic acid is collected by vacuum filtration.

-

The crude product is then washed with cold water and recrystallized from aqueous ethanol to yield the purified product.

A solvent-free alternative using an equimolar amount of POCl₃ in a sealed reactor at 140°C for 2 hours has also been reported for similar substrates and can be considered for a more environmentally benign process[2].

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the chloride in 2-Chloro-6-methylisonicotinic acid with a methoxy group using sodium methoxide. This is a standard method for the preparation of methoxypyridine derivatives.

Materials:

-

2-Chloro-6-methylisonicotinic acid

-

Sodium metal (Na)

-

Anhydrous methanol (CH₃OH)

-

Methylene chloride (CH₂Cl₂)

-

Petroleum ether

Procedure:

-

Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be in slight excess (e.g., 1.1 equivalents) relative to the 2-Chloro-6-methylisonicotinic acid.

-

Dissolve 2-Chloro-6-methylisonicotinic acid in anhydrous methanol and add this solution dropwise to the sodium methoxide solution at a controlled temperature, for instance, 40 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 3-6 hours), monitoring the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, evaporate the methanol under reduced pressure.

-

The resulting residue is triturated with methylene chloride, and the insoluble inorganic salts (sodium chloride) are removed by filtration.

-

The filtrate is then concentrated in vacuo, and the crude product is purified by recrystallization from a suitable solvent system, such as petroleum ether, to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic steps. The yields are based on reported procedures for analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| 1 | 2-Hydroxy-6-methylisonicotinic acid | 2-Chloro-6-methylisonicotinic acid | POCl₃ | 125 | 2 | ~72[1] |

| 2 | 2-Chloro-6-methylisonicotinic acid | This compound | NaOCH₃, CH₃OH | Reflux | 3-6 | High (not specified) |

Logical Workflow of the Synthesis

The logical progression of the synthesis is straightforward, beginning with the activation of the pyridine ring for nucleophilic substitution via chlorination, followed by the introduction of the methoxy group.

Caption: Logical workflow for the synthesis of this compound.

References

2-Methoxy-6-methylisonicotinic Acid: A Core Moiety in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylisonicotinic acid has emerged as a critical building block in contemporary medicinal chemistry, particularly in the development of novel antiviral therapeutics. While its early synthetic history is not extensively documented in readily available scientific literature, recent patent applications highlight its significance as a key intermediate. This guide provides a comprehensive overview of the available technical information, focusing on modern synthetic protocols, and its application in the synthesis of pharmacologically active agents.

Discovery and History

Despite a thorough review of scientific databases and patent literature, the specific details surrounding the initial discovery and first synthesis of this compound remain elusive. The compound's history is not well-documented in early chemical literature. Its prominence has significantly risen in recent years, primarily driven by its utility as a scaffold in the design of targeted therapies. The current body of knowledge points to its role as a crucial intermediate, with its detailed characterization and synthetic routes being extensively described in very recent patent filings.

Physicochemical Properties

Quantitative data for this compound is not available in the public domain. However, based on its structure, some general physicochemical properties can be inferred.

| Property | Predicted Value/Range |

| Molecular Formula | Câ₈Hâ₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-5 |

Modern Synthetic Approaches

The contemporary synthesis of derivatives of this compound is well-documented in recent patent literature, particularly in the context of developing antiviral agents. These methods provide detailed experimental protocols for obtaining high-purity halogenated analogs of the target compound.

Synthesis of 3-Fluoro-2-methoxy-6-methylisonicotinic Acid

A key derivative, 3-fluoro-2-methoxy-6-methylisonicotinic acid, is synthesized from 3-fluoro-2-methoxy-6-methylpyridine. The process involves a lithium-halogen exchange followed by carboxylation.

Experimental Protocol:

-

A solution of 3-fluoro-2-methoxy-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

A solution of lithium diisopropylamide (LDA) (2M in THF/heptane/ethylbenzene, 1.2 eq) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Carbon dioxide gas is then bubbled through the solution for 45 minutes.

-

The reaction is quenched with 1M aqueous sodium hydroxide (NaOH) and washed with ethyl acetate.

-

The aqueous phase is separated, acidified to pH 3 with 1M hydrochloric acid (HCl), and extracted with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the title compound.[1][2]

Synthesis of 3-Chloro-5-fluoro-6-methoxy-2-methylisonicotinic Acid

Further functionalization of the isonicotinic acid ring can be achieved through electrophilic aromatic substitution, as demonstrated by the chlorination of 3-fluoro-2-methoxy-6-methylisonicotinic acid.

Experimental Protocol:

-

A solution of 3-fluoro-2-methoxy-6-methylisonicotinic acid (1.0 eq) in acetic acid is cooled to 20 °C.

-

N-Chlorosuccinimide (NCS) (1.2 eq) is added to the solution.

-

The reaction mixture is heated to 100 °C and stirred for 16 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic extracts are washed, dried, and concentrated to afford the product.[1][2]

Application in Drug Development: Antiviral Agents

This compound and its derivatives are integral components in the synthesis of pyrrolidine-based main protease inhibitors, which are being investigated as potent antiviral agents.[1][2] The isonicotinic acid moiety serves as a key structural element that interacts with the target enzyme.

Coupling Reactions in Antiviral Synthesis

The carboxylic acid functionality of this compound derivatives is activated and coupled with amine-containing fragments to build the final drug molecule.

Experimental Protocol for Amide Coupling:

-

A mixture of 3-fluoro-2-methoxy-6-methylisonicotinic acid (1.0 eq) and a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride (DMTMM) (1.1 eq) is stirred in anhydrous N,N-dimethylformamide (DMF) at room temperature.

-

This activated acid solution is then added to a solution of the desired amine component.

-

The reaction is stirred until completion, and the final product is isolated and purified using standard chromatographic techniques.[1][2]

Experimental and Logical Workflows

The following diagrams illustrate the synthetic pathways and logical relationships in the utilization of this compound in modern drug discovery.

Caption: Synthetic pathway for 3-fluoro-2-methoxy-6-methylisonicotinic acid.

Caption: Chlorination of the isonicotinic acid derivative.

Caption: Role in the synthesis of antiviral drug candidates.

Conclusion

This compound is a valuable and increasingly important molecule in the field of drug discovery. While its historical origins are not clearly defined in the available literature, its modern applications, particularly in the synthesis of complex antiviral agents, are well-documented and highlight its significance. The synthetic protocols detailed in recent patents provide robust methods for the preparation of its functionalized derivatives, paving the way for the development of new and innovative therapeutics. Further research into the broader applications and potential biological activities of this core structure is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-6-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-methylisonicotinic acid, a substituted pyridine carboxylic acid, belongs to a class of compounds of significant interest in medicinal chemistry and drug development. Its structural features, including the methoxy and methyl groups on the pyridine ring, are expected to influence its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the available physicochemical data for this compound and its isomers, details general experimental protocols for property determination, and outlines a typical workflow for physicochemical characterization.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. Therefore, a comparative summary of available data for the target compound and its close structural isomers is presented below. These values, some of which are predicted, offer valuable insights for researchers.

General Properties

| Property | This compound | 2-Methoxyisonicotinic Acid | 2-Methoxynicotinic Acid | 2-Methoxy-6-methylnicotinic acid |

| Molecular Formula | C₈H₉NO₃ | C₇H₇NO₃[1] | C₇H₇NO₃[2] | C₈H₉NO₃[3] |

| Molecular Weight | 167.16 g/mol | 153.14 g/mol [1] | 153.14 g/mol [2] | 167.17 g/mol [4] |

| CAS Number | Not readily available | 105596-63-2[1][5] | 16498-81-0[2] | 72918-10-6[3][6] |

| Appearance | Solid (Predicted) | Solid | Solid | Solid[3] |

Predicted and Experimental Physicochemical Data

| Property | This compound (Predicted) | 2-Methoxyisonicotinic Acid (Computed) | 2-Methoxynicotinic Acid (Computed) | 2-Methoxy-6-methylnicotinic acid (Experimental/Predicted) |

| Melting Point (°C) | No data available | No data available | No data available | No data available |

| Boiling Point (°C) | No data available | No data available | No data available | No data available |

| pKa | No data available | No data available | No data available | No data available |

| logP | No data available | 0.9[1] | 0.7[2] | No data available |

| Solubility | No data available | No data available | No data available | No data available |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general methods applicable to organic acids like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Method: Capillary Melting Point Apparatus [7][8][9]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Method: UV-Vis Spectrophotometric Titration [10][11][12][13]

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A series of buffer solutions with a range of known pH values are also prepared.

-

Spectral Scans: The UV-Vis absorption spectrum of the compound is recorded in a highly acidic solution (where it exists predominantly in the protonated form) and in a highly basic solution (where it exists predominantly in the deprotonated form) to determine the wavelengths of maximum absorbance (λmax) for both species.

-

Absorbance Measurements: The absorbance of the compound is measured at the determined λmax values in each of the buffer solutions.

-

Data Analysis: The pKa is calculated by plotting the absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal, which corresponds to the inflection point of the titration curve. The Henderson-Hasselbalch equation is used for the final calculation.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Method: Shake-Flask Method [14][15][16][17]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or LC-MS. This concentration represents the solubility of the compound in that solvent at that temperature.

Workflow and Signaling Pathways

Physicochemical Property Determination Workflow

The following diagram illustrates a general workflow for the determination of key physicochemical properties of a novel compound in a drug discovery setting.

Biological Activity of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives are known to exhibit a range of biological activities. A notable example is isoniazid, a frontline antitubercular drug. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors. For instance, some isonicotinic acid hydrazides have been shown to exert their tuberculostatic effect through the inhibition of mycobacterial cell wall synthesis.[18] The reactivity of the pyridine nitrogen is considered crucial for the biological activity of 2-substituted isonicotinic acid hydrazides.[18] Furthermore, various derivatives have been synthesized and investigated for their antimicrobial and anti-inflammatory properties.[19][20][21][22]

The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by an isonicotinic acid derivative acting as an enzyme inhibitor.

Conclusion

While specific experimental data for this compound remains scarce in the public domain, this guide provides a framework for its physicochemical characterization based on data from related compounds and established experimental protocols. The presented information and workflows are intended to assist researchers and drug development professionals in designing experiments, predicting properties, and understanding the potential of this and similar molecules in therapeutic applications. Further experimental investigation is warranted to fully elucidate the physicochemical profile and biological activity of this compound.

References

- 1. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cenmed.com [cenmed.com]

- 5. 105596-63-2|2-Methoxyisonicotinic acid|BLD Pharm [bldpharm.com]

- 6. 2-Methoxy-6-methylnicotinic acid | 72918-10-6 [chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. UV spectrophotometric measurements for pKa determination [bio-protocol.org]

- 14. chem.ws [chem.ws]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. scribd.com [scribd.com]

- 18. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. View of Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives [jsci.utq.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-6-methylisonicotinic Acid

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 2-Methoxy-6-methylisonicotinic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While specific experimental data for this compound is not publicly available, this guide outlines the established protocols and best practices for determining these critical physicochemical properties.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. The following sections detail the protocols to thoroughly characterize the solubility of this compound.

1.1. Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a fundamental parameter in pre-formulation studies.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Phosphate Buffer pH 2.0 | 25 | HPLC-UV | ||

| Phosphate Buffer pH 7.4 | 25 | HPLC-UV | ||

| Phosphate Buffer pH 9.0 | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Acetonitrile (ACN) | 25 | HPLC-UV |

1.2. Kinetic Solubility

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared from a stock solution in an organic solvent (typically DMSO). This is a higher-throughput method often used in early drug discovery.

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer (pH) | DMSO concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) | Method of Detection |

| 7.4 | 1 | 2 | Nephelometry/UV-Vis | |

| 7.4 | 1 | 24 | Nephelometry/UV-Vis |

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to assess its intrinsic stability.

Table 3: Stability of this compound under Stress Conditions (Forced Degradation)

| Stress Condition | Time Points | % Assay of Parent Compound | Major Degradants Formed |

| 0.1 M HCl (Acid Hydrolysis) | 0, 2, 6, 12, 24 h | ||

| 0.1 M NaOH (Base Hydrolysis) | 0, 2, 6, 12, 24 h | ||

| 3% H₂O₂ (Oxidative) | 0, 2, 6, 12, 24 h | ||

| 60°C (Thermal) | 0, 1, 3, 7 days | ||

| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Protocol for Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[1][2]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a glass vial.

-

Ensure there is undissolved solid material at the bottom of the vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm filter to remove any undissolved solid. The filter material should be chosen to minimize compound binding.

-

-

Quantification:

3.2. Protocol for Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.[4][5]

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Time Points and Sampling:

-

Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, 24 hours for hydrolytic and oxidative stress; 0, 1, 3, 7 days for thermal stress).

-

Neutralize the acidic and basic samples before analysis.

-

-

HPLC Analysis:

-

Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.[5][6]

-

Use a photodiode array (PDA) detector to obtain the UV spectra of the parent compound and any degradation products.

-

Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation.

-

Mandatory Visualizations

4.1. Experimental Workflow for Thermodynamic Solubility

References

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets | Semantic Scholar [semanticscholar.org]

Theoretical Investigations on 2-Methoxy-6-methylisonicotinic Acid: A Review of Available Computational Studies

The scientific community has, however, conducted theoretical investigations on structurally related compounds, which may offer some inferential insights into the potential properties of 2-methoxy-6-methylisonicotinic acid. Studies on molecules such as 2-methoxy-6-methylpyridine and other substituted nicotinic acids have employed computational methods to explore their electronic structure, vibrational frequencies, and potential intermolecular interactions.

Insights from Structurally Related Molecules

Theoretical studies on analogous compounds often involve the following computational methodologies:

-

Density Functional Theory (DFT): This is a cornerstone of quantum chemical calculations, used to predict the geometric, electronic, and spectroscopic properties of molecules. For instance, in studies of similar pyridine derivatives, DFT has been used to optimize the molecular geometry, calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand chemical reactivity, and predict vibrational spectra (IR and Raman).[1][2]

-

Molecular Docking: This computational technique is employed to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. This is particularly relevant in drug discovery to understand potential therapeutic interactions.

-

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the packing and stability of the solid-state form.[3][4]

Hypothetical Computational Workflow for this compound

Should a research group undertake a theoretical study of this compound, a typical computational workflow would likely involve the steps outlined in the diagram below. This process would start with the initial molecular structure and proceed through various levels of theoretical analysis to elucidate its fundamental properties.

Caption: A representative workflow for the theoretical analysis of a novel molecule, starting from its basic structure to the prediction of its physicochemical properties.

Conclusion

At present, there is a clear gap in the scientific literature regarding the theoretical and computational characterization of this compound. The methodologies and insights from studies on analogous pyridine derivatives provide a solid framework for future research in this area. Such studies would be invaluable for understanding the fundamental properties of this molecule and could guide its potential applications in various fields of chemical and biological research. Researchers are encouraged to explore this area to contribute valuable data to the scientific community.

References

Potential Research Applications of 2-Methoxy-6-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-6-methylisonicotinic acid is a substituted pyridine carboxylic acid with potential for a range of research and drug development applications. While direct studies on this specific molecule are limited, its structural similarity to other biologically active nicotinic and isonicotinic acid derivatives suggests several promising avenues for investigation. This technical guide consolidates information on the synthesis, potential biological activities, and relevant experimental protocols based on the known properties of its close analogs. The primary areas of interest for this compound are predicted to be in the fields of antimicrobial research, particularly against Mycobacterium tuberculosis, and in the modulation of nicotinic acetylcholine receptors (nAChRs), offering potential for therapeutic development in neurological disorders.

Introduction

Pyridine-based compounds form the scaffold for a vast array of pharmaceuticals and biologically active molecules. Modifications to the pyridine ring, such as the addition of methoxy and methyl groups, can significantly influence the compound's physicochemical properties and its interaction with biological targets. This compound, a derivative of isonicotinic acid (pyridine-4-carboxylic acid), presents a unique combination of substituents that may confer valuable pharmacological properties. This document aims to provide a comprehensive overview of the potential research applications of this compound by examining the structure-activity relationships (SAR) of its analogs.

Synthesis and Chemical Properties

A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of substituted pyridine carboxylic acids. A potential pathway could involve the oxidation of a suitable precursor such as 2-methoxy-4,6-dimethylpyridine.

Hypothetical Synthetic Pathway

Caption: Hypothetical synthesis of this compound.

Potential Research Applications and Biological Activities

Based on the biological activities of structurally related compounds, this compound is a candidate for investigation in several therapeutic areas.

Antimicrobial and Antitubercular Activity

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis. The core isonicotinic acid structure is crucial for its antimycobacterial activity. Studies on isonicotinic acid derivatives have shown that substitutions on the pyridine ring can modulate this activity.

Table 1: Antimicrobial Activity of Isonicotinic Acid Derivatives

| Compound | Organism | Activity Metric | Value | Reference |

| Isonicotinic acid hydrazide | M. tuberculosis | MIC | 0.02-0.06 µg/mL | |

| 2-Methyl-isonicotinic acid hydrazide | M. tuberculosis | MIC | Comparable to Isoniazid | [1] |

| Isonicotinic acid hydrazide derivative with OCH₃ group | C. albicans | pMIC | 3.10 µM |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for M. tuberculosis

A common method for determining the MIC of compounds against M. tuberculosis is the microplate Alamar Blue assay (MABA).

-

Preparation of Mycobacterial Suspension: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is grown to mid-log phase and then diluted to a standardized turbidity.

-

Compound Preparation: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

-

Inoculation: The standardized mycobacterial suspension is added to each well containing the diluted compound.

-

Incubation: The microplate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.

-

Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Proposed Mechanism of Antitubercular Action

The antitubercular activity of isoniazid is known to involve its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to a reactive species that subsequently inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is hypothesized that this compound, if active, would follow a similar pathway.

Caption: Proposed mechanism of antitubercular action.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acid and its derivatives are known to interact with nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Allosteric modulators of nAChRs are of great interest for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

The structure of this compound suggests it could act as a modulator of nAChRs. The methoxy and methyl groups can influence the electronic and steric properties of the molecule, potentially leading to selective interactions with different nAChR subtypes.

Table 2: Activity of Analogs at Nicotinic Acetylcholine Receptors

| Compound | Receptor Subtype | Activity | Metric | Value | Reference |

| Nicotine | α4β2 nAChR | Agonist | EC₅₀ | ~1 µM | [2] |

| Varenicline | α4β2 nAChR | Partial Agonist | Kᵢ | ~0.1 nM | [3] |

| AT-1001 | α3β4 nAChR | Antagonist | IC₅₀ | ~1 µM | [3] |

Experimental Protocol: In Vitro Evaluation of nAChR Modulation

The activity of this compound at nAChRs can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.

-

Compound Application: Acetylcholine (ACh), the native agonist, is applied to the oocyte to elicit a baseline current response. The test compound, this compound, is then co-applied with ACh to determine its modulatory effects (potentiation or inhibition). To test for direct agonist activity, the compound is applied in the absence of ACh.

-

Data Analysis: The changes in the amplitude of the ACh-evoked currents in the presence of the test compound are measured and used to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling through Nicotinic Acetylcholine Receptors

Activation of nAChRs by an agonist leads to the influx of cations (Na⁺ and Ca²⁺), resulting in depolarization of the cell membrane and initiation of downstream signaling cascades.

References

Methodological & Application

Synthesis of 2-Methoxy-6-methylisonicotinic Acid: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the multi-step synthesis of 2-methoxy-6-methylisonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 2-hydroxy-6-methylisonicotinic acid and proceeds through four key transformations: chlorination, esterification, methoxylation, and hydrolysis. This document outlines the specific reaction conditions, purification methods, and expected yields for each step, tailored for researchers in organic synthesis and drug development.

Introduction

Substituted isonicotinic acids are a class of heterocyclic compounds that are prevalent in a variety of pharmacologically active molecules. Their derivatives have been shown to exhibit a wide range of biological activities, including acting as enzyme inhibitors. The specific substitution pattern on the pyridine ring plays a crucial role in modulating the biological and physicochemical properties of these compounds. The synthesis of novel isonicotinic acid derivatives, such as this compound, is therefore of significant interest for the development of new therapeutic agents. This protocol details a reliable synthetic route to this target compound.

Overall Synthesis Scheme

The synthetic pathway for this compound is a four-step process, starting from 2-hydroxy-6-methylisonicotinic acid. The key transformations are:

-

Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent.

-

Esterification: Protection of the carboxylic acid as a methyl ester.

-

Methoxylation: Nucleophilic substitution of the chloro group with a methoxy group.

-

Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methylisonicotinic Acid

This procedure is adapted from the chlorination of similar hydroxy-pyridine carboxylic acids.

-

Materials: 2-hydroxy-6-methylisonicotinic acid, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-hydroxy-6-methylisonicotinic acid (1.0 eq).

-

Carefully add phosphorus oxychloride (5.0 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain 2-chloro-6-methylisonicotinic acid.

-

Step 2: Synthesis of Methyl 2-Chloro-6-methylisonicotinate

This protocol is based on standard esterification procedures for pyridine carboxylic acids.

-

Materials: 2-chloro-6-methylisonicotinic acid, methanol (MeOH), thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend 2-chloro-6-methylisonicotinic acid (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloro-6-methylisonicotinate.

-

Step 3: Synthesis of Methyl 2-Methoxy-6-methylisonicotinate

This procedure is adapted from the methoxylation of similar chloropyridine esters.

-

Materials: Methyl 2-chloro-6-methylisonicotinate, sodium methoxide (NaOMe), methanol (MeOH).

-

Procedure:

-

Dissolve methyl 2-chloro-6-methylisonicotinate (1.0 eq) in dry methanol (15 mL per gram of starting material) in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol (25-30% w/w, 1.5 eq) to the flask.

-

Heat the reaction mixture to reflux for 6-8 hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-methoxy-6-methylisonicotinate.

-

Step 4: Synthesis of this compound

This protocol follows a standard ester hydrolysis procedure.

-

Materials: Methyl 2-methoxy-6-methylisonicotinate, sodium hydroxide (NaOH), water, hydrochloric acid (HCl).

-

Procedure:

-

Dissolve methyl 2-methoxy-6-methylisonicotinate (1.0 eq) in a mixture of methanol and water (1:1 v/v).

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

-

Data Presentation

| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |

| 1 | Chlorination | 2-Hydroxy-6-methylisonicotinic acid | 2-Chloro-6-methylisonicotinic acid | POCl₃ | 70-80 | >95 |

| 2 | Esterification | 2-Chloro-6-methylisonicotinic acid | Methyl 2-chloro-6-methylisonicotinate | MeOH, SOCl₂ | 85-95 | >98 |

| 3 | Methoxylation | Methyl 2-chloro-6-methylisonicotinate | Methyl 2-methoxy-6-methylisonicotinate | NaOMe, MeOH | 60-75 | >97 |

| 4 | Hydrolysis | Methyl 2-methoxy-6-methylisonicotinate | This compound | NaOH, H₂O/MeOH | 90-98 | >99 |

Visualizations

Experimental Workflow

Caption: Multi-step synthesis workflow for this compound.

Potential Biological Role of Isonicotinic Acid Derivatives

While the specific biological activity of this compound is not extensively documented, substituted isonicotinic acids are known to function as enzyme inhibitors. The following diagram illustrates this general principle.

Caption: Isonicotinic acid derivatives as potential enzyme inhibitors.

Application Notes and Protocols for 2-Methoxy-6-methylisonicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals